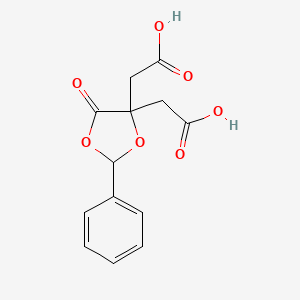
5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid is a complex organic compound characterized by its unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid typically involves multi-step organic reactions. One common method includes the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the carboxymethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of sodium hydroxide (NaOH) and sodium monochloroacetate in a tetrahydrofuran-water (THF-H2O) solvent system has been reported to be effective .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters such as temperature, concentration of reagents, and reaction time is crucial to achieve efficient production. Techniques like continuous flow reactors and automated synthesis can be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid exerts its effects involves its interaction with specific molecular targets. The dioxolane ring and carboxymethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This compound may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with similar carboxymethyl groups, used in various industrial applications.
Carboxymethyl chitosan: A biopolymer with applications in drug delivery and tissue engineering.
Acetic acid derivatives: Compounds with similar acetic acid moieties, used in organic synthesis and industrial processes .
Uniqueness
5-Oxo-2-phenyl-1,3-dioxolane-4,4-diacetic Acid is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
96330-54-0 |
|---|---|
Molecular Formula |
C13H12O7 |
Molecular Weight |
280.232 |
IUPAC Name |
2-[4-(carboxymethyl)-5-oxo-2-phenyl-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C13H12O7/c14-9(15)6-13(7-10(16)17)12(18)19-11(20-13)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
OAWZNLHMZIEFFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=O)C(O2)(CC(=O)O)CC(=O)O |
Synonyms |
2-[(α-Hydroxybenzyl)oxy]-1,2,3-propanetricarboxylic acid γ-Lactone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

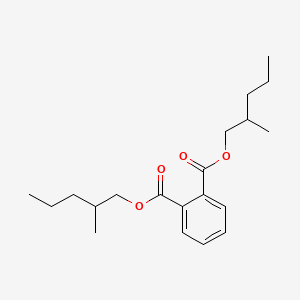
![Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B569764.png)
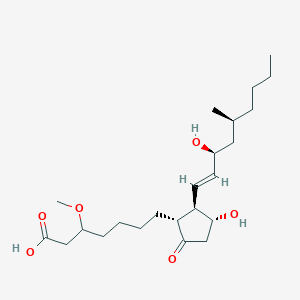
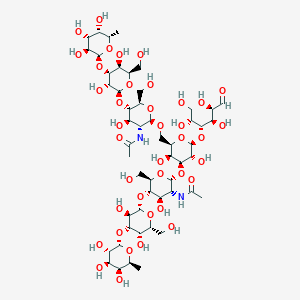
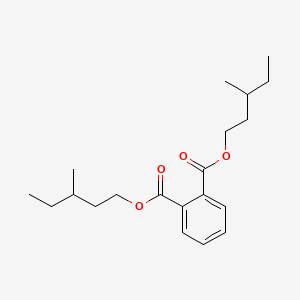

![7,7-Dimethyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B569773.png)
![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)
![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)
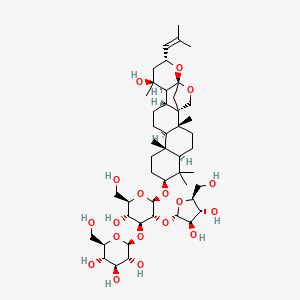
![2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamido)benzamide](/img/structure/B569784.png)
